[(4-Methoxy-1-methylpiperidin-4-yl)methyl](methyl)amine
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Overview
Description
(4-Methoxy-1-methylpiperidin-4-yl)methylamine is a chemical compound with the molecular formula C₉H₂₀N₂O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-1-methylpiperidin-4-yl)methylamine typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-1-methylpiperidine.
Methylation: The piperidine derivative undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-1-methylpiperidin-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(4-Methoxy-1-methylpiperidin-4-yl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Methoxy-1-methylpiperidin-4-yl)methylamine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-piperidone: Another piperidine derivative used in organic synthesis.
4-(4-Methylpiperidin-1-yl)aniline: A compound with similar structural features but different functional groups
Uniqueness
(4-Methoxy-1-methylpiperidin-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H20N2O |
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Molecular Weight |
172.27 g/mol |
IUPAC Name |
1-(4-methoxy-1-methylpiperidin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H20N2O/c1-10-8-9(12-3)4-6-11(2)7-5-9/h10H,4-8H2,1-3H3 |
InChI Key |
REISQHZLHTWMOM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCN(CC1)C)OC |
Origin of Product |
United States |
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